![molecular formula C25H36O5 B14726527 [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate CAS No. 13382-00-8](/img/structure/B14726527.png)
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is a complex organic compound with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate typically involves multiple steps. One common method starts with the preparation of the spiro-connected bicyclic system through a series of cyclization reactions. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.
Spiro connection: The spiro connection is introduced via a nucleophilic substitution reaction.
Acetate group addition: The final step involves the esterification of the hydroxyl group with acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing various biochemical pathways.
Medicine
In medicine, [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate involves its interaction with molecular targets such as proteins or enzymes. The compound may bind to specific sites on these targets, altering their activity and influencing various cellular processes. The exact pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] propionate
- [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] butyrate
Uniqueness
The uniqueness of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate lies in its specific spiro-connected bicyclic structure and the presence of the acetate group These features confer unique chemical and physical properties, making it distinct from similar compounds
Propiedades
Número CAS |
13382-00-8 |
|---|---|
Fórmula molecular |
C25H36O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O5/c1-16(26)28-15-22(27)21-7-6-19-18-5-4-17-14-25(29-12-13-30-25)11-10-23(17,2)20(18)8-9-24(19,21)3/h4,18-21H,5-15H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 |
Clave InChI |
JEPJOTLSPRNHQM-OCCJOITDSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC5(C4)OCCO5)C)C |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


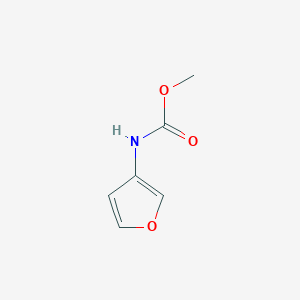



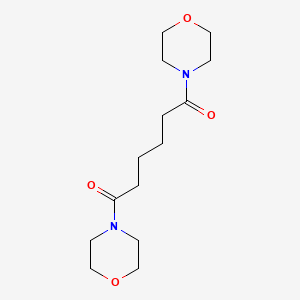
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
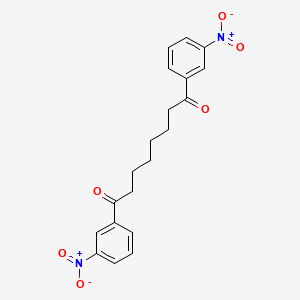
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
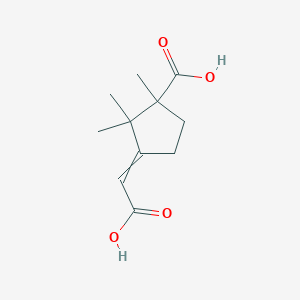
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
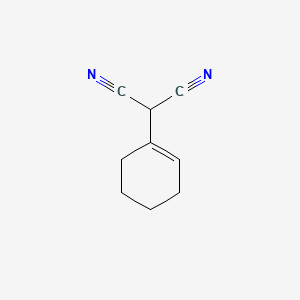
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
